Propane-2-sulfinyl Chloride

Description

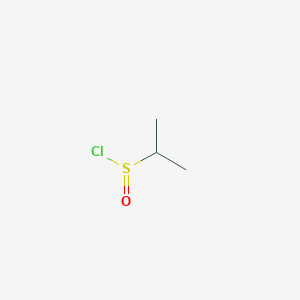

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propane-2-sulfinyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClOS/c1-3(2)6(4)5/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQATUBOUVJHZOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving Propane 2 Sulfinyl Chloride

Nucleophilic Substitution Reactions at the Sulfur Center

The most common reactions involving propane-2-sulfinyl chloride are nucleophilic substitutions at the sulfur atom. In these reactions, a nucleophile attacks the electrophilic sulfur, leading to the displacement of the chloride ion, which is a good leaving group. This process is analogous to nucleophilic acyl substitution. masterorganicchemistry.commasterorganicchemistry.com The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to form the final product. masterorganicchemistry.com

Formation of Sulfinamides

The reaction of this compound with primary or secondary amines leads to the formation of the corresponding sulfinamides. This reaction is a cornerstone in the synthesis of this class of compounds. The mechanism follows the general nucleophilic substitution pathway where the nitrogen atom of the amine acts as the nucleophile, attacking the sulfur atom of the sulfinyl chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The use of a base, such as pyridine, can also influence the stereochemical outcome of the reaction, particularly with secondary alcohols, by promoting an SN2-type mechanism. masterorganicchemistry.com While the direct reaction of this compound with amines is a standard procedure, alternative methods for synthesizing sulfinamides include the oxidative coupling of thiols and amines. rsc.org

A variety of amines can be used in this reaction, leading to a diverse range of sulfinamides. For example, 2-propanesulfonyl chloride can react with 2-aminobenzimidazole (B67599) in the presence of a base to form 1-isopropylsulfonyl-2-amine benzimidazole. sigmaaldrich.com

Formation of Sulfinate Esters

When this compound reacts with alcohols, the corresponding sulfinate esters are formed. This reaction is another example of nucleophilic substitution at the sulfur center, with the oxygen atom of the alcohol acting as the nucleophile. libretexts.org

The mechanism involves the attack of the alcohol's oxygen on the sulfur atom, followed by the elimination of a chloride ion. libretexts.org The reaction is often performed in the presence of a non-nucleophilic base to scavenge the HCl produced. The stability of the resulting sulfonate group, due to resonance, makes it a good leaving group in subsequent reactions. vaia.com The reaction of alcohols with thionyl chloride to form alkyl chlorosulfites, which can then react further, provides a well-studied analogy for this process. masterorganicchemistry.com

Reactivity with Other Heteroatom Nucleophiles (e.g., thiols for thiosulfinates)

This compound also reacts with other heteroatom nucleophiles, such as thiols. The reaction with thiols yields thiosulfinates. In this case, the sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic sulfur of the sulfinyl chloride.

The synthesis of unsymmetrical disulfides can be achieved through the reaction of a sulfenyl chloride with a thiol. researchgate.net While direct reactions are common, alternative methods for forming sulfur-sulfur bonds include the electrochemical-mediated thiol-disulfide exchange. researchgate.net The reaction of thiols with sulfuryl chloride (SO2Cl2) is known to be highly exothermic and can lead to the formation of a sulfenyl chloride intermediate. nih.gov

Electrophilic Activation and Reactivity

While the sulfur atom in this compound is inherently electrophilic, its reactivity can be enhanced through activation with a Lewis acid. For instance, in reactions analogous to Friedel-Crafts acylation, a Lewis acid like aluminum chloride (AlCl₃) can be used to generate a more potent electrophilic species, a sulfonylium ion. This activated species can then react with aromatic compounds. masterorganicchemistry.com

The sulfonyl group is generally considered deactivating in electrophilic aromatic substitution reactions. masterorganicchemistry.com However, the activation with a strong Lewis acid can overcome this deactivation and facilitate the reaction.

α-Deprotonation and Sulfine (B13751562) Formation

Under strongly basic conditions, it is conceivable that this compound could undergo α-deprotonation at one of the methyl groups to form a sulfine (thione-S-oxide) intermediate. Sulfines are known to be generated from precursors with an active methylene (B1212753) group. ru.nl The deprotonation would be followed by the elimination of the chloride ion.

Radical Reaction Pathways

This compound can also participate in radical reactions. The homolytic cleavage of the S-Cl bond can generate a propan-2-sulfinyl radical. These radicals can then engage in various propagation steps.

Computational studies on the atmospheric oxidation of propanesulfinyl chloride initiated by hydroxyl (OH) radicals show that both H-abstraction and substitution pathways are possible. acs.org The addition of the OH radical to the sulfur atom, followed by cleavage of the S-Cl bond, is a major pathway. acs.org Sulfonyl chlorides are known sources of sulfonyl radicals, which can be generated under various conditions, including visible-light photocatalysis. magtech.com.cnrsc.org These radicals can then add to unsaturated compounds like alkenes and alkynes. magtech.com.cn The chlorination of propane (B168953) itself is a classic example of a free radical chain reaction. youtube.comlibretexts.org The generation of sulfinyl radicals from sulfinyl sulfones has also been explored as a synthetic strategy. nih.gov

Interactive Data Table: Reactions of this compound

| Reaction Type | Nucleophile/Reagent | Product Type | Mechanistic Notes |

| Nucleophilic Substitution | Primary/Secondary Amines | Sulfinamides | Proceeds via a tetrahedral intermediate. Base is used to neutralize HCl. |

| Nucleophilic Substitution | Alcohols | Sulfinate Esters | Alcohol oxygen acts as the nucleophile. Often requires a non-nucleophilic base. |

| Nucleophilic Substitution | Thiols | Thiosulfinates | Thiol sulfur acts as the nucleophile. |

| Electrophilic Activation | Lewis Acids (e.g., AlCl₃) | Activated Electrophile | Forms a sulfonylium-like species for reaction with weak nucleophiles. |

| α-Deprotonation | Strong Base | Sulfine (Hypothetical) | Requires a strong base to remove an α-proton. |

| Radical Reaction | Radical Initiators/OH radical | Sulfinyl Radical | Can undergo addition to unsaturated systems or H-abstraction. |

Hydroxyl Radical Initiated Atmospheric Oxidation

The atmospheric oxidation of propanesulfinyl chloride (PSICl) is primarily initiated by hydroxyl (OH) radicals. acs.orgnih.govresearchgate.net High-level quantum chemistry calculations have been employed to investigate the intricate mechanisms of this process. acs.orgnih.govcdnsciencepub.com The reaction between PSICl and OH radicals can proceed through two main channels: hydrogen-atom abstraction and substitution pathways. acs.orgnih.govsquarespace.com

Computational studies have revealed that the most favorable pathway involves the addition of the OH radical to the sulfur atom of the sulfinyl (–S(=O)) group. acs.orgnih.govresearchgate.net This addition is followed by the cleavage of the chlorine-sulfur (Cl–S) single bond. acs.orgnih.gov The primary products of this major pathway are propanesulfinic acid (PSIA) and a chlorine radical (Cl). acs.orgnih.govsquarespace.com This substitution reaction is characterized by a negative transition state barrier height of -3.0 kcal mol⁻¹ relative to the initial reactants, indicating a highly favorable and spontaneous process. acs.orgnih.govresearchgate.net

Other potential, but less significant, reaction pathways include the abstraction of a hydrogen atom from the propyl chain, which would lead to the formation of water and various carbon-centered radicals. squarespace.com Another substitution route involves the OH radical adding to the carbon atom adjacent to the sulfinyl group, which would result in the formation of propanol (B110389) and the S(=O)Cl radical, though this is not the dominant channel. squarespace.com The degradation products from these atmospheric interactions, such as sulfur dioxide (SO₂), Cl radical, hydroperoxyl radical (HO₂), and propylene, can have significant environmental effects, potentially contributing to acid rain and the formation of secondary organic aerosols. acs.orgnih.govresearchgate.net

Thermochemical and Kinetic Analysis of Radical Pathways and Rate Coefficients

Branching ratio calculations show that the pathway leading to the formation of propanesulfinic acid (PSIA) and a chlorine radical is the most significant, contributing approximately 52% to the total reaction. acs.orgnih.gov The specific rate coefficient for this dominant channel was determined to be 8.2 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K and 1 atm. acs.orgnih.gov Based on these kinetic data, the atmospheric lifetime of propanesulfinyl chloride is estimated to be between 12 and 20 hours, suggesting its contribution to global warming is likely negligible due to its relatively short persistence in the atmosphere. acs.orgnih.govresearchgate.net

Table 1: Kinetic Data for the Atmospheric Oxidation of Propanesulfinyl Chloride (PSICl) by OH Radicals at 298 K and 1 atm

| Reaction Pathway | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Contribution to Overall Reaction | Atmospheric Lifetime (h) |

| Overall PSICl + OH Reaction | 1.6 × 10⁻¹¹ acs.orgnih.gov | 100% | 12-20 acs.orgnih.govresearchgate.net |

| PSICl + OH → PSIA + Cl | 8.2 × 10⁻¹² acs.orgnih.gov | ~52% acs.orgnih.gov | N/A |

Rearrangement Reactions (e.g., Pummerer rearrangements in chlorinolysis of sulfinyl chlorides)

In the context of the chlorinolysis of sulfinyl chlorides, Pummerer rearrangements represent a significant mechanistic possibility. cdnsciencepub.comingentaconnect.comcdnsciencepub.com This type of reaction typically involves the conversion of a sulfoxide (B87167) to an α-acyloxy thioether in the presence of an activating agent. In the chlorinolysis of sulfinyl chlorides, particularly α-sulfonyl sulfinyl chlorides, evidence suggests the potential for Pummerer-type rearrangements to occur. cdnsciencepub.comingentaconnect.comcdnsciencepub.comresearchgate.net

The proposed mechanism involves the formation of a dichlorooxosulfonium cation intermediate. cdnsciencepub.com The intervention of such a process during the chlorinolysis of sulfinyl chlorides was considered an unprecedented event that could lead to subsequent transformations. cdnsciencepub.com While direct studies on this compound are not detailed, the successful synthesis and chlorinolysis of related compounds like α-mercaptodimethyl sulfone provide strong support for the contention that Pummerer rearrangements are a viable pathway during the chlorinolysis of α-sulfonyl sulfinyl chlorides. cdnsciencepub.comingentaconnect.comcdnsciencepub.com This suggests that similar rearrangement mechanisms could be relevant for other sulfinyl chlorides under these conditions.

Studies on Carbon-Sulfur Bond Cleavage

Investigations into the chlorinolysis of α-sulfonyl systems have led to the first documented observations of carbon-sulfur (C-S) bond cleavage in a sulfinyl chloride. cdnsciencepub.comingentaconnect.comcdnsciencepub.com This discovery was significant as it indicated a need to revise previously held mechanisms for the chlorinolysis of related sulfur compounds, such as α-sulfonyl sulfoxides. cdnsciencepub.com

The cleavage of the C-S bond is an unconventional reaction pathway for sulfinyl chlorides under these conditions. cdnsciencepub.com For instance, the chlorination of a specific sulfinyl chloride (CH₃SO₂CHClSOCl) resulted in the formation of 1,1,1-trichloro-2-thiapropane-2,2-dioxide, a product that necessitates the rupture of the original carbon-sulfur bond. cdnsciencepub.com This observation, along with similar findings in the chlorinolysis of a sulfinate ester, highlighted a new aspect of the reactivity of these functional groups. cdnsciencepub.comingentaconnect.comcdnsciencepub.com While C-S bond cleavage is a known process in the reductive desulfonylation of sulfones, its occurrence during the chlorinolysis of sulfinyl chlorides was previously unprecedented. cdnsciencepub.comwikipedia.org

Applications of Propane 2 Sulfinyl Chloride in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Organosulfur Building Blocks

Propane-2-sulfinyl chloride serves as a fundamental building block for a wide array of organosulfur compounds. Its reactivity allows for the introduction of the sulfinyl group, which can be further transformed into other important sulfur-containing moieties.

Synthesis of Chiral Sulfoxides and Sulfones

The intrinsic chirality of the sulfinyl group makes this compound a valuable precursor for the synthesis of chiral sulfoxides. thieme-connect.de These compounds are significant in asymmetric synthesis due to their ability to act as chiral auxiliaries and their presence in biologically active molecules. acs.org The reaction of this compound with organometallic reagents provides a direct route to unsymmetrical sulfoxides. jchemrev.com Furthermore, enantiomerically enriched sulfinate esters, derived from sulfinyl chlorides, can be converted to optically pure sulfoxides through reaction with a second organometallic reagent. researchgate.net

The resulting sulfoxides can be subsequently oxidized to the corresponding sulfones. researchgate.net Sulfones are another important class of organosulfur compounds with diverse applications. The oxidation of sulfides to sulfoxides and then to sulfones is a common synthetic strategy, and this compound provides an entry point to this sequence. jchemrev.com

Table 1: Synthesis of Chiral Sulfoxides and Sulfones

| Starting Material | Reagent | Product Class | Significance |

|---|---|---|---|

| This compound | Organometallic Reagents | Chiral Sulfoxides | Precursors for chiral auxiliaries and biologically active molecules. thieme-connect.deacs.org |

| Chiral Sulfoxides | Oxidizing Agents | Chiral Sulfones | Important class of organosulfur compounds with diverse applications. jchemrev.comresearchgate.net |

Preparation of Sulfoximines and Sulfinamides

This compound is a key precursor for the synthesis of sulfinamides, which are themselves important chiral auxiliaries. nottingham.ac.uk The reaction of this compound with amines is a common method for preparing sulfinamides. These sulfinamides can then be converted to other valuable functional groups. nih.gov

Sulfoximines, another class of sulfur-containing compounds with increasing importance in medicinal chemistry, can also be synthesized from precursors derived from this compound. acs.orgmerckmillipore.com For instance, sulfinamides can be converted to sulfoximines. nih.gov

Precursors for Sulfonimidoyl Chlorides

Sulfonimidoyl chlorides are versatile synthetic intermediates. nih.govbhu.ac.in One of the primary routes to these compounds involves the oxidative imidation of sulfinyl chlorides. acs.orgbhu.ac.in This transformation highlights another critical application of this compound as a starting material for accessing this reactive class of compounds. Sulfinamides, which are readily prepared from this compound, can also undergo oxidative chlorination to yield sulfonimidoyl chlorides. acs.orgnottingham.ac.uk

Utility in Asymmetric Synthesis

The chiral nature of many of its derivatives makes this compound a valuable tool in asymmetric synthesis, where the goal is to control the stereochemical outcome of a reaction.

As Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereoselectivity of a subsequent reaction. wikipedia.org Sulfinamides derived from this compound are widely used as chiral auxiliaries in the synthesis of chiral amines and their derivatives. rsc.org The tert-butanesulfinamide auxiliary, for example, has found numerous applications in this area. acs.org The auxiliary can be removed after the desired stereoselective transformation has been achieved. wikipedia.org

As Precursors for Chiral Ligands and Organocatalysts

Chiral sulfoxides, synthesized from this compound, are utilized as ligands in transition metal-catalyzed asymmetric reactions. acs.org These ligands can coordinate to a metal center and create a chiral environment that influences the stereochemical course of the reaction. acs.org For example, C2-symmetric bis-sulfoxides have been prepared and used as chiral ligands in various catalytic reactions. nih.govsemanticscholar.org

Furthermore, chiral sulfoxides can also function as organocatalysts, which are small organic molecules that can catalyze chemical reactions enantioselectively without the need for a metal. acs.orgacs.org This application further underscores the importance of this compound in the development of modern asymmetric catalytic methods. nih.gov

Table 2: Applications in Asymmetric Synthesis

| Application | Derived Compound Class | Role | Example |

|---|---|---|---|

| Asymmetric Synthesis | Chiral Sulfinamides | Chiral Auxiliaries | Synthesis of chiral amines. rsc.org |

| Chiral Sulfoxides | Chiral Ligands and Organocatalysts | Metal-catalyzed asymmetric reactions and organocatalysis. acs.orgacs.orgnih.gov |

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, atom-economical step. Key examples of such reactions include the Ugi and Passerini reactions, which are widely used for generating molecular diversity and creating libraries of compounds for drug discovery. wikipedia.orgmdpi.com These reactions typically involve components like an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.org

Despite the versatility of MCRs, the direct integration of this compound as a primary component in well-established MCRs like the Ugi or Passerini reaction is not extensively documented in scientific literature. The primary reactivity of sulfinyl chlorides involves nucleophilic substitution at the sulfur atom, which may not align with the typical mechanistic pathways of these specific named MCRs that rely on the formation of imines and subsequent reactions with isocyanides. wikipedia.org While MCR chemistry is known for its compatibility with various functional groups, the specific application of this compound in this context remains an area for potential future exploration. nih.gov

Development of Novel Synthetic Methodologies

This compound is a key player in the development of new synthetic methods, particularly those requiring the introduction of a chiral sulfinyl group. Its utility extends to enantioselective synthesis and the construction of heterocyclic frameworks.

The synthesis of enantiomerically pure sulfinyl compounds is of significant interest due to their application as chiral auxiliaries, ligands, and the presence of the sulfoxide (B87167) group as a pharmacophore in various drugs. sigmaaldrich.com this compound and related sulfinyl chlorides are instrumental in the enantioselective synthesis of sulfinates and, subsequently, chiral sulfoxides.

A prominent strategy involves the dynamic kinetic resolution of the racemic sulfinyl chloride upon reaction with a chiral alcohol. For instance, the reaction of a sulfinyl chloride with a chiral diol, such as diacetone-D-glucose (B1670380), can lead to the formation of diastereomerically pure sulfinate esters. The stereochemical outcome of this transformation can often be controlled by the choice of base used to catalyze the reaction. This methodology allows for the synthesis of both enantiomers of a desired sulfoxide from a single chiral auxiliary. vulcanchem.com

While specific data on this compound is limited in the provided results, the principle is demonstrated with related compounds. For example, tert-butanesulfinyl chloride has been used in catalytic enantioselective sulfinyl transfer reactions with various aromatic and aliphatic alcohols, achieving excellent yields with low catalyst loading. organic-chemistry.org This dynamic resolution approach highlights a powerful methodology applicable to sulfinyl chlorides in general for creating stereodefined sulfur centers.

Table 1: Examples of Enantioselective Sulfinate Ester Synthesis from Sulfinyl Chlorides This table is illustrative of the general methodology, as specific yield and enantiomeric excess data for this compound were not available in the search results.

| Sulfinyl Chloride | Chiral Alcohol/Auxiliary | Catalyst/Base | Product Type | Reference |

| Methane sulfinyl chloride | Diacetone-D-glucose (DAG) | Pyridine or iPr2NEt | Enantiopure C2-symmetric bis-sulfoxides (via sulfinates) | vulcanchem.com |

| Ethane-1,2-bis-sulfinyl chloride | Diacetone-D-glucose (DAG) | Pyridine or iPr2NEt | Diastereomerically pure C2-symmetric bis-sulfinate esters | vulcanchem.com |

| tert-Butanesulfinyl chloride | Various Aryl/Alkyl Alcohols | Chiral Amine Catalysts | Enantiomerically enriched tert-butanesulfinate esters | organic-chemistry.org |

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. Sulfonyl chlorides, a related class of compounds, are frequently used as building blocks for creating complex sulfonamides by reacting with heterocyclic amines. merckmillipore.com this compound and its derivatives also find application in the synthesis of sulfur-containing heterocycles.

One documented example is the synthesis of 4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole. The synthesis of the 1,2,3-thiadiazole (B1210528) ring system can be achieved through various cyclization reactions, such as the Hurd-Mori reaction, which often involves the use of thionyl chloride (SOCl₂) to react with α-substituted hydrazones. vulcanchem.comnih.gov The propane-2-sulfinyl group can be introduced by converting a precursor like propane-2-sulfinic acid to its corresponding acid chloride (this compound) using a chlorinating agent like thionyl chloride, which then participates in or is used to modify the heterocyclic core. vulcanchem.com

Furthermore, the synthesis of thiazoles, another important class of heterocycles, often proceeds via the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound. researchgate.netderpharmachemica.com While direct use of this compound in the primary ring formation is not detailed, its reactivity makes it a candidate for the subsequent functionalization of a pre-formed heterocyclic ring. The general reactivity of sulfinyl and sulfonyl chlorides allows for their reaction with various nucleophiles present in heterocyclic systems to introduce the sulfinyl or sulfonyl moiety. merckmillipore.comsorbonne-universite.fr

Table 2: Heterocycles Synthesized Using or Containing the Propane-2-sulfinyl/sulfonyl Moiety

| Heterocycle Class | Specific Compound Example | Synthetic Precursor/Reagent | Reference |

| 1,2,3-Thiadiazole | 4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole | Propane-2-sulfinic acid / Thionyl chloride | vulcanchem.com |

| Benzimidazole | 1-Isopropylsulfonyl-2-amine benzimidazole | 2-Propanesulfonyl chloride | sigmaaldrich.com |

Computational Chemistry and Mechanistic Modeling of Propane 2 Sulfinyl Chloride

Quantum Chemical Calculations (e.g., DFT, CCSD(T))

A thorough search of scientific databases reveals a significant gap in the quantum chemical analysis of propane-2-sulfinyl chloride. There are no published studies detailing Density Functional Theory (DFT) or Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) calculations for this specific molecule. Such calculations are fundamental to modern chemistry, providing deep insights into molecular structure, stability, and electronic properties.

Elucidation of Reaction Mechanisms and Transition States

The elucidation of reaction mechanisms and the characterization of transition states are cornerstones of computational chemistry. For this compound, however, there is no available research that computationally investigates its reactions. Mechanistic pathways, which would describe the step-by-step process of its chemical transformations, and the high-energy transition state structures that govern the rates of these reactions, have not been theoretically modeled.

Energy Profiles of Reaction Pathways

Consequently, without studies on its reaction mechanisms, energy profiles for any of its potential reaction pathways are also unavailable. An energy profile, typically generated through computational methods, maps the energy of a system as it progresses from reactants to products, highlighting the activation energies required for the reaction to occur.

Kinetic Studies and Rate Coefficient Determination

The lack of computational data is mirrored by an absence of experimental or theoretical kinetic studies for this compound. There are no published reports on the determination of rate coefficients for its reactions. Such data is crucial for understanding the speed at which this compound might react under various conditions and for predicting its chemical behavior in complex systems.

Branching Ratio Calculations

In reactions with multiple possible outcomes, branching ratio calculations predict the proportion of each product formed. For this compound, no such calculations have been reported. This is a direct consequence of the absence of foundational mechanistic and kinetic studies.

Isotopic Labeling and Kinetic Isotope Effects in Mechanistic Probes

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms through a reaction, and the measurement of kinetic isotope effects can provide profound insights into reaction mechanisms. There are currently no published studies that employ isotopic labeling or analyze kinetic isotope effects to probe the mechanistic details of reactions involving this compound.

Conformational Analysis and Stereochemical Predictions

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a critical role in its reactivity. A computational conformational analysis of this compound, which would identify its most stable spatial arrangements, has not been documented. Similarly, there are no stereochemical predictions for its reactions, which would be vital for applications in stereoselective synthesis.

Advanced Analytical Methodologies in Propane 2 Sulfinyl Chloride Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of propane-2-sulfinyl chloride, providing detailed information about its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound. Both ¹H and ¹³C NMR are utilized to confirm the connectivity of the isopropyl group and its attachment to the sulfinyl chloride moiety.

In a typical ¹H NMR spectrum of this compound, the methine proton (-CH) would appear as a multiplet, specifically a heptet, due to coupling with the six equivalent protons of the two methyl groups. The methyl protons (-CH₃) would, in turn, appear as a doublet, coupling to the single methine proton. The integration of these signals would correspond to a 1:6 ratio, confirming the proton count of the isopropyl structure. The chemical shifts are influenced by the electronegative sulfinyl chloride group, causing the methine proton to be significantly downfield.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for the methine and methyl carbons. The carbon atom directly bonded to the sulfinyl chloride group would exhibit a characteristic downfield chemical shift. Purity can also be assessed by the absence of signals corresponding to impurities, such as the starting materials or side products from its synthesis.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents expected NMR data based on the structure of this compound. Actual experimental values may vary based on solvent and experimental conditions.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.5 - 4.0 | Heptet | -CH- |

| ¹H | ~1.4 - 1.6 | Doublet | -(CH₃)₂ |

| ¹³C | ~60 - 70 | - | -CH- |

| ¹³C | ~20 - 25 | - | -(CH₃)₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most characteristic absorption band is that of the sulfinyl chloride (S=O) group, which is expected to appear in the region of 1130-1160 cm⁻¹. The presence of a strong peak in this area is a key indicator of the compound's identity.

Additionally, the spectrum will display C-H stretching and bending vibrations from the isopropyl group. The C-H stretching vibrations for the sp³ hybridized carbons typically appear just below 3000 cm⁻¹. nih.gov The S-Cl bond also has a characteristic stretching frequency, which is expected in the lower frequency region of the spectrum.

Table 2: Key IR Absorption Frequencies for this compound This table outlines the expected absorption bands for the functional groups in this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2850-2960 | Strong |

| S=O Stretch (Sulfinyl Chloride) | 1130-1160 | Strong |

| S-Cl Stretch | Below 400 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which can further confirm its structure. The molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. acdlabs.com

Common fragmentation pathways would likely involve the loss of the chlorine atom or the entire sulfinyl chloride group. The observation of a peak corresponding to the isopropyl cation, (CH₃)₂CH⁺, would also be a strong piece of evidence for the proposed structure.

Table 3: Expected Mass Spectrometry Fragments for this compound This table lists potential fragments and their mass-to-charge ratios (m/z) that could be observed in the mass spectrum of this compound.

| Fragment | Structure | Expected m/z |

|---|---|---|

| Molecular Ion | [C₃H₇ClOS]⁺ | 126/128 |

| Loss of Cl | [C₃H₇SO]⁺ | 91 |

| Isopropyl Cation | [(CH₃)₂CH]⁺ | 43 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for both the purification of this compound and the assessment of its purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of reactions that produce this compound and to get a preliminary assessment of its purity. nih.govnih.gov By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the components of the mixture separate based on their polarity. rsc.org this compound will have a specific retention factor (R_f) value for a given eluent, which can be compared to that of the starting materials and other potential products. nih.gov The presence of a single spot corresponding to the product indicates a high degree of purity.

Column and Flash Chromatography for Purification

For the purification of larger quantities of this compound, column chromatography and its more rapid variant, flash chromatography, are the methods of choice. acdlabs.comrsc.org These techniques operate on the same principles as TLC but on a preparative scale. acdlabs.com A column is packed with a stationary phase, typically silica gel, and the crude product mixture is loaded onto the top. chemicalbook.com A carefully selected solvent or solvent mixture (eluent) is then passed through the column. chemicalbook.com Due to its polarity, this compound will move through the column at a characteristic rate, allowing it to be separated from less polar and more polar impurities. Fractions are collected and analyzed (often by TLC) to identify those containing the pure product, which are then combined and concentrated. rsc.org

X-ray Crystallography for Solid-State Structure Determination of Intermediates and Products

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. In the context of this compound chemistry, this method is crucial for characterizing the solid-state structure of stable reaction intermediates and, more commonly, crystalline final products. acs.org While this compound itself is a liquid thermofisher.com, many of its derivatives, such as sulfinamides or sulfonate esters formed in subsequent reactions, can be isolated as crystalline solids.

The process involves irradiating a single crystal of a compound with an X-ray beam. The resulting diffraction pattern is recorded and analyzed to generate a detailed three-dimensional model of the electron density, from which the precise positions of atoms, bond lengths, and bond angles can be determined. acs.org For chiral molecules, which are often the focus of reactions involving sulfinyl compounds, X-ray crystallography can establish the absolute configuration of stereocenters, providing definitive proof of the stereochemical outcome of a reaction. nih.gov This information is vital for understanding reaction mechanisms, particularly in asymmetric synthesis where control of stereochemistry is the primary goal. For example, in studies of related compounds, single-crystal X-ray diffraction has been used to observe and confirm the structure of invertomers in the solid state. acs.org

Table 2: Key Information Obtained from X-ray Crystallographic Analysis

| Parameter | Description | Significance in Research |

|---|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. | Provides fundamental information about the crystal packing and symmetry. |

| Space Group | Describes the symmetry elements present in the crystal structure. | Helps in understanding the packing arrangement and can indicate chirality (chiral molecules crystallize in non-centrosymmetric space groups). |

| Atomic Coordinates | The (x, y, z) position of each atom within the unit cell. | Defines the complete molecular structure, including bond lengths and angles. |

| Bond Lengths/Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the connectivity and geometry of the molecule, validating the proposed chemical structure. |

| Absolute Configuration | The absolute spatial arrangement of atoms in a chiral molecule (e.g., R/S designation). | Crucial for verifying the outcome of stereoselective reactions and assigning the stereochemistry of products and intermediates. nih.gov |

Chiral Analysis Techniques for Enantiomeric Excess Determination (e.g., by 1H NMR)

Determining the enantiomeric excess (ee) of chiral products is fundamental in asymmetric synthesis. While chiral High-Performance Liquid Chromatography (HPLC) is a common method, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and often more direct alternative, particularly through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). acs.orgarkat-usa.org

For chiral compounds derived from this compound, such as sulfinamides, ¹H NMR can be used to determine the ee. The principle involves reacting the scalemic (enantiomerically enriched) mixture with a single enantiomer of a chiral derivatizing agent. acs.org This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. acs.orgbath.ac.uk Consequently, protons that were chemically equivalent in the original enantiomers become chemically non-equivalent in the diastereomeric products, leading to separate, well-resolved signals in the ¹H NMR spectrum. acs.org

The enantiomeric excess of the original sample can then be calculated by integrating the corresponding signals of the two diastereomers. The ratio of the integrals is a direct measure of the diastereomeric ratio (dr), which mirrors the enantiomeric ratio of the starting material. acs.org For example, research on chiral sulfinamides has shown that reacting them with a chiral diol and 2-formylphenylboronic acid generates diastereomeric iminoboronate esters whose imine protons are well-resolved in the ¹H NMR spectrum, allowing for accurate ee determination. acs.orgbath.ac.uk

Table 3: Example of ¹H NMR Data for Enantiomeric Excess Determination of a Chiral Sulfinamide

| Diastereomer | Proton Signal | Chemical Shift (δ, ppm) | Integral | Diastereomeric/Enantiomeric Excess (% de/ee) |

|---|---|---|---|---|

| Diastereomer 1 (Major) | Imine Proton (CH=N) | 8.50 | 0.95 | 90% |

| Diastereomer 2 (Minor) | Imine Proton (CH=N) | 8.45 | 0.05 | |

This table is illustrative, based on principles described for chiral sulfinamides. acs.org The % ee is calculated as [(Integral_Major - Integral_Minor) / (Integral_Major + Integral_Minor)] x 100.

Future Prospects and Research Challenges in Propane 2 Sulfinyl Chloride Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of greener and more economical methods for synthesizing propane-2-sulfinyl chloride and related sulfonyl chlorides is a key area of future research. Traditional methods often rely on harsh reagents and produce significant waste. rsc.org Modern approaches are focusing on milder conditions and more environmentally benign reagents.

One promising avenue is the use of S-alkylisothiourea salts as odorless starting materials, which can be readily prepared from alkyl halides and thiourea. organic-chemistry.org This method, coupled with chlorinating agents like N-chlorosuccinimide (NCS), offers an operationally simple and scalable route to a variety of sulfonyl chlorides with moderate to excellent yields. organic-chemistry.org A key advantage of this approach is the potential to recycle the succinimide (B58015) byproduct back into NCS, enhancing the sustainability of the process. organic-chemistry.org

Another green chemistry approach involves the metal-free aerobic oxidation of thiols. This method utilizes ammonium (B1175870) nitrate (B79036) and an aqueous solution of HCl in the presence of oxygen as the terminal oxidant, significantly reducing the reliance on hazardous reagents and solvents. rsc.org

Further research is expected to focus on optimizing these methods, exploring new catalytic systems, and expanding the substrate scope to include a wider range of functionalized precursors. The development of one-pot procedures that convert thiols directly into valuable sulfonamides, bypassing the isolation of the sulfonyl chloride intermediate, is also a significant goal. rsc.org

Exploration of Novel Catalytic Transformations

The reactivity of the sulfinyl chloride group makes this compound a valuable precursor for various catalytic transformations. While research in this specific area is emerging, the broader field of sulfonyl chloride chemistry provides a strong indication of future directions.

Transition metal catalysis offers a powerful toolkit for new reactions. For instance, palladium-catalyzed reactions have been employed for the C-H activation and functionalization of related sulfur compounds. acs.org Similar strategies could be applied to this compound to forge new carbon-sulfur and carbon-carbon bonds. The development of novel ligand systems will be crucial for achieving high efficiency and selectivity in these transformations.

Organocatalysis also presents exciting opportunities. Chiral bis-sulfoxides, which can be synthesized from related bis(sulfinyl) chlorides, have shown promise as organocatalysts in asymmetric reactions, such as allylation. acs.org This suggests that chiral derivatives of this compound could serve as precursors to new classes of organocatalysts.

Future research will likely focus on:

Developing new transition metal-catalyzed cross-coupling reactions using this compound.

Exploring the potential of this compound in catalytic C-H functionalization reactions.

Designing and synthesizing novel chiral organocatalysts derived from this compound for asymmetric synthesis.

Expanding Applications in Stereoselective and Complex Molecule Synthesis

This compound is a valuable building block for the synthesis of chiral sulfur compounds, which are important in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis. nih.govacs.org The sulfinyl group can act as a stereodirecting group, enabling the synthesis of enantiomerically pure or enriched molecules. nih.gov

A key strategy involves the reaction of sulfinyl chlorides with chiral alcohols to form diastereomeric sulfinates. nih.govacs.org These diastereomers can often be separated and then converted into a variety of other chiral sulfinyl compounds with high stereochemical purity. acs.org For example, the dynamic kinetic resolution of propane-1,3-bis(sulfinyl) chloride has been used to synthesize chiral C2-symmetric 1,3-bis-sulfoxides. acs.orgnih.gov

The application of this compound in the synthesis of complex molecules is an area with significant growth potential. Sulfonamides, readily prepared from sulfonyl chlorides, are common motifs in pharmaceuticals. merckmillipore.com The ability to introduce the propane-2-sulfonyl group into complex molecular scaffolds could lead to the discovery of new bioactive compounds.

Future research will likely concentrate on:

Developing new methods for the stereoselective synthesis of chiral sulfinates and other derivatives from this compound.

Utilizing this compound as a key building block in the total synthesis of natural products and complex pharmaceutical targets.

Exploring the impact of the propane-2-sulfonyl group on the biological activity of complex molecules.

Deeper Mechanistic Understanding through Advanced Computational Methods

Advanced computational methods are becoming indispensable tools for elucidating the complex reaction mechanisms involving sulfinyl chlorides. acs.orgresearchgate.net High-level quantum chemistry calculations can provide detailed insights into reaction pathways, transition state structures, and the energetics of different processes. acs.orgresearchgate.netbohrium.com

For example, computational studies have been used to investigate the atmospheric oxidation of propanesulfinyl chloride initiated by hydroxyl radicals. acs.orgresearchgate.net These studies have revealed that the major pathway involves the addition of the OH radical to the sulfur atom, followed by the cleavage of the Cl–S(═O) bond to form propanesulfinic acid and a chlorine radical. acs.orgresearchgate.net Such detailed mechanistic information is crucial for understanding the environmental fate of these compounds and for designing more selective and efficient chemical reactions.

Computational methods can also be used to:

Predict the reactivity and selectivity of new catalytic transformations involving this compound.

Design new chiral catalysts and auxiliaries based on a theoretical understanding of stereochemical control.

Investigate the role of solvent effects and other reaction parameters on the outcome of reactions.

The synergy between experimental and computational chemistry will be vital for advancing the field. Computational predictions can guide experimental design, while experimental results can validate and refine theoretical models.

Role in Emerging Fields of Organosulfur Chemistry

This compound and its derivatives are expected to play a significant role in emerging areas of organosulfur chemistry. The unique properties of the sulfinyl group make it a versatile functional handle for the development of new materials and reagents.

One area of interest is the synthesis of novel sulfur-containing polymers and materials. The reactivity of the sulfonyl chloride group allows for its incorporation into polymer backbones or as a pendant group, potentially imparting unique thermal, optical, or electronic properties to the resulting materials.

Another emerging field is the development of new chemical probes and labeling agents for chemical biology. The sulfonyl fluoride (B91410) moiety, which can be derived from sulfonyl chlorides, has gained prominence in "click chemistry" and as a covalent modifier of proteins. nih.gov This suggests that propane-2-sulfonyl fluoride, accessible from the corresponding chloride, could be a valuable tool for studying biological systems.

Future research directions in this area may include:

The synthesis and characterization of new polymers and materials incorporating the propane-2-sulfonyl moiety.

The development of propane-2-sulfonyl fluoride as a chemical probe for applications in chemical biology and drug discovery.

The exploration of the unique reactivity of this compound in the synthesis of novel organosulfur compounds with interesting electronic or photophysical properties.

Q & A

Q. How can researchers address variability in reaction yields during scale-up of this compound synthesis?

- Methodological Answer : Perform DoE (Design of Experiments) to identify critical parameters (e.g., mixing efficiency, heat transfer). Use microreactors for continuous flow synthesis to enhance reproducibility. Validate scalability with pilot batches (10–100 g) and statistical process control (SPC) .

Data Analysis & Contradiction Management

Q. What statistical methods are recommended for analyzing inconsistent yield data in this compound reactions?

Q. How should contradictory biological activity data for this compound derivatives be interpreted?

- Methodological Answer : Replicate assays in independent labs using standardized protocols (e.g., ISO 17025). Cross-reference with orthogonal assays (e.g., enzyme inhibition vs. cell viability). Perform meta-analyses of published data to identify consensus trends .

Specialized Applications

Q. What role does this compound play in synthesizing sulfonamide-based drug candidates?

- Methodological Answer : Use it to introduce sulfonamide moieties via reaction with amines. Optimize coupling efficiency using coupling agents (e.g., EDC/HOBt) and screen for bioactivity in high-throughput assays. Validate pharmacokinetic properties (e.g., logP, plasma stability) .

Q. How can computational chemistry predict the reactivity of this compound in novel reaction pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.